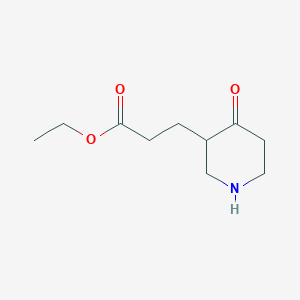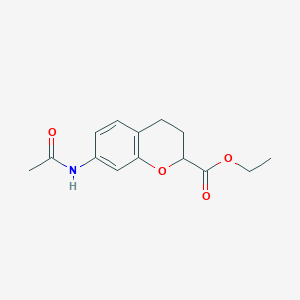
Ethyl 7-(acetylamino)chromane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(acetylamino)chromane-2-carboxylate is a synthetic compound belonging to the chromane family Chromanes are a class of organic compounds characterized by a benzopyran ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(acetylamino)chromane-2-carboxylate typically involves a multi-step process. One common method includes the reaction of chromone derivatives with appropriate amines and esters. For instance, the reaction of ethyl 4-oxo-4H-chromene-2-carboxylate with acetylamine under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Ethyl 7-(acetylamino)chromane-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromane derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of ethyl 7-(acetylamino)chromane-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Chromone derivatives: These compounds share a similar benzopyran structure and exhibit diverse biological activities.
Chroman-4-one: Another chromane derivative with significant pharmacological potential.
Uniqueness
Ethyl 7-(acetylamino)chromane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
ethyl 7-acetamido-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-3-18-14(17)12-7-5-10-4-6-11(15-9(2)16)8-13(10)19-12/h4,6,8,12H,3,5,7H2,1-2H3,(H,15,16) |
InChIキー |
OBZSDGQFKFXVOF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14866099.png)
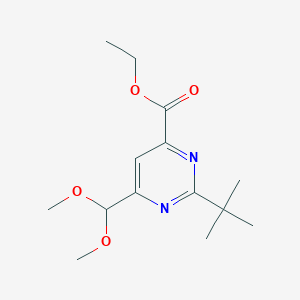
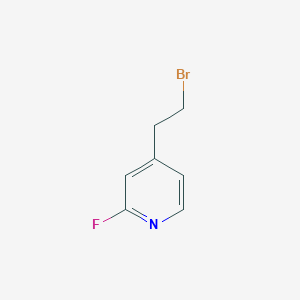

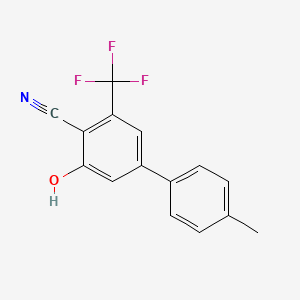
![(8-(3,4-Dichlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B14866128.png)
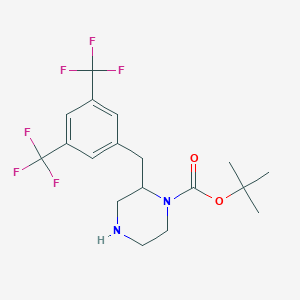

![(2R,3R,4S,5S,6R)-2-[(3E,5R,6R,12E)-1,6-dihydroxytetradeca-3,12-dien-8,10-diyn-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14866152.png)
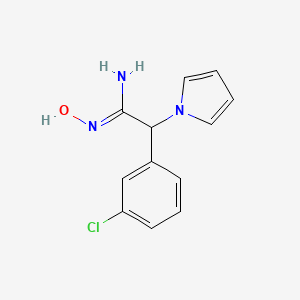
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide](/img/structure/B14866164.png)

![tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14866173.png)
